molecular formula C22H16FNO5 B3012934 N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 886172-23-2

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B3012934
CAS No.: 886172-23-2
M. Wt: 393.37
InChI Key: VSVHVVMIVRDYRB-UHFFFAOYSA-N
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Description

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide is a fluorinated acetamide derivative featuring a xanthenone core substituted with a fluoro group at position 5 and an acetamide moiety linked to a 2-methoxyphenoxy group.

Properties

IUPAC Name

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO5/c1-27-17-7-2-3-8-18(17)28-12-20(25)24-13-9-10-14-19(11-13)29-22-15(21(14)26)5-4-6-16(22)23/h2-11H,12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVHVVMIVRDYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-fluoro-9-oxoxanthen-3-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique xanthene core, which is substituted with a fluorine atom and a methoxyphenoxy group, contributing to its diverse applications in medicinal chemistry and biological research.

  • Molecular Formula : C22H16FNO5
  • Molecular Weight : 393.37 g/mol
  • CAS Number : 886172-23-2
  • Purity : Typically around 95%

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly as a ligand for peripheral benzodiazepine receptors (PBR). This interaction suggests potential therapeutic applications in areas such as neuropharmacology and cancer treatment.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. The following mechanisms have been proposed based on current research:

  • Receptor Binding : The compound shows high affinity for PBR, which is involved in various cellular processes including apoptosis and neuroprotection.
  • Fluorescent Properties : Its xanthene structure provides intrinsic fluorescent properties, making it useful for biological imaging applications.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Anticancer Effects :
    • A study evaluated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells through activation of the intrinsic apoptotic pathway.
  • Neuroprotective Effects :
    • In a model of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced neuronal damage, suggesting its potential utility in treating neurodegenerative diseases.

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
PBR LigandBinds to peripheral benzodiazepine receptors, modulating apoptosis
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectionProtects neurons from oxidative stress

Comparison with Similar Compounds

Thiadiazole-Based Acetamide Derivatives ()

Compounds 5k, 5l, and 5m share the 2-(2-methoxyphenoxy)acetamide backbone but differ in their heterocyclic cores (1,3,4-thiadiazole instead of xanthenone). Key comparisons include:

Compound Core Structure Melting Point (°C) Yield (%)
5k 1,3,4-Thiadiazole 135–136 72
5l 1,3,4-Thiadiazole 138–140 68
5m 1,3,4-Thiadiazole 135–136 85
Target Compound Xanthenone Not reported N/A

Key Observations :

  • The thiadiazole analogs exhibit moderate-to-high yields (68–85%) and melting points clustered around 135–140°C, suggesting that the 2-(2-methoxyphenoxy)acetamide group contributes to thermal stability .
  • The xanthenone core in the target compound may influence solubility or bioavailability differently due to its fused aromatic system.

Benzothiazole Acetamides ()

European Patent Application EP3348550A1 describes benzothiazole acetamides with trifluoromethyl substituents, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide .

Compound Core Structure Key Substituents
Target Compound Xanthenone 5-Fluoro, 9-oxo
EP3348550A1 Example Benzothiazole 6-Trifluoromethyl

Key Observations :

  • Both compounds feature methoxyphenoxy acetamide side chains, which may influence receptor binding in therapeutic contexts.

Thiazolidinedione Acetamides with Hypoglycemic Activity ()

N-Substituted acetamides like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives exhibit significant hypoglycemic activity in mice.

Feature Target Compound Thiazolidinedione Analogs
Core Functional Group Xanthenone Thiazolidinedione
Biological Activity Not reported Hypoglycemic (via PPAR-γ modulation)
Toxicity Not reported Low toxicity in liver/kidney (histopathology)

Key Observations :

Fluorinated Acetamide Analogs ()

CAS No. 397-34-2 (N-(5-Fluoro-2-methoxyphenyl)acetamide) shares a fluorinated methoxyphenyl group with the target compound.

Compound Fluorine Position Similarity Score
Target Compound 5-Fluoro (xanthenone) N/A
CAS 397-34-2 5-Fluoro (phenyl) 0.84

Key Observations :

  • Fluorine at position 5 in both compounds may enhance lipophilicity and membrane permeability .
  • The xanthenone system’s extended conjugation could alter electronic properties compared to simpler phenyl-based fluorinated acetamides.

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